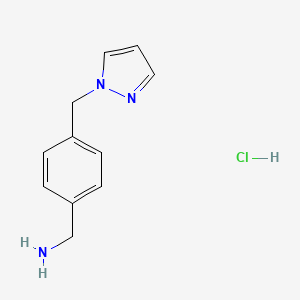
5-Bromo-2-(piperidin-1-yl)pyridine
説明
5-Bromo-2-(piperidin-1-yl)pyridine, also known as 5-bromo-2-piperidinopyridine, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of a pyridine ring and a piperidine ring connected by a carbon atom. This molecule is highly soluble in water and has a low melting point, making it an ideal compound for a variety of laboratory experiments.
科学的研究の応用
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their wide applicability and bioavailability, employs hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the development of lead molecules through a one-pot multicomponent reaction, showcasing the role of pyridine derivatives in advancing synthetic chemistry (Parmar, Vala, & Patel, 2023).
Antidepressants Targeting 5-HT1A Receptors
Pyridine derivatives are found to play a significant role in the structure and function of 5-HT1A receptors, which are key in the brain's serotonin system. This includes the development of antidepressants where derivatives containing functional groups such as piperazine, piperidine, and pyrimidine are explored for their potential in treating depression (Wang et al., 2019).
Medicinal Importance of Pyridine Derivatives
Pyridine and its derivatives have been reported for a variety of biological activities, indicating their increasing importance in modern medicinal applications. This highlights the versatility of pyridine derivatives in contributing to the development of new therapeutic profiles (Altaf et al., 2015).
Chemosensing Applications
The potential of pyridine derivatives in analytical chemistry, particularly as chemosensors, is notable. These derivatives can be highly effective in detecting various species (anions, cations, and neutral species) in different samples, demonstrating their application beyond medicinal chemistry to include environmental and biological analyses (Abu-Taweel et al., 2022).
Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated scaffold widely used in medicinal chemistry, is enhanced by the non-planarity of the ring—a phenomenon called “pseudorotation”. This review explores the bioactive molecules characterized by the pyrrolidine ring, underlining the importance of this scaffold in drug discovery processes (Li Petri et al., 2021).
Piperidine Alkaloids in Medicinal Plants
Piperidine alkaloids, derived from plants such as Pinus, are highlighted for their medicinal importance. This review touches on the diverse clinical applications of piperidine alkaloids, reflecting on their potential in pharmaceutical research (Singh et al., 2021).
Safety and Hazards
The safety information for 5-Bromo-2-(piperidin-1-yl)pyridine indicates that it may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
Piperidine derivatives have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, they can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Given the reported antiproliferative activity of similar compounds, it can be inferred that this compound may affect pathways related to cell division and growth .
Result of Action
Based on the reported effects of similar compounds, it can be inferred that this compound may have antiproliferative effects, potentially inhibiting cell division and growth .
特性
IUPAC Name |
5-bromo-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSMUUEBQNEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585955 | |
| Record name | 5-Bromo-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-95-6 | |
| Record name | 5-Bromo-2-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24255-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)


![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)



![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)




